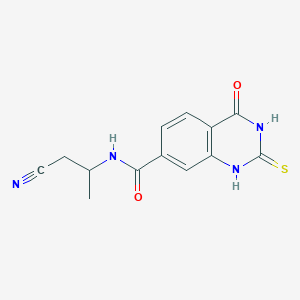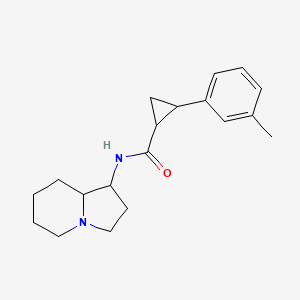![molecular formula C16H15NO4 B7573147 methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7573147.png)
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate, commonly known as MFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MFA belongs to the class of compounds known as esters, which are widely used in the pharmaceutical industry for their diverse biological activities.
Wirkmechanismus
The mechanism of action of MFA is not fully understood, but it is believed to act by inhibiting key enzymes and pathways involved in inflammation and cancer progression. MFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. Additionally, MFA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MFA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the proliferation of cancer cells. MFA has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MFA has several advantages for laboratory experiments. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, MFA has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MFA. One area of interest is the development of MFA derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of MFA in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of MFA and to determine its safety and efficacy in clinical trials.
Conclusion
Methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate is a synthetic compound that has shown promising therapeutic potential in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of MFA and to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of MFA involves the reaction between 2-phenylacetic acid and furan-2-carbaldehyde, followed by the addition of methylamine and acetic anhydride. The resulting product is purified using column chromatography to obtain MFA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MFA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MFA has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)15(12-6-3-2-4-7-12)17-14(18)10-9-13-8-5-11-21-13/h2-11,15H,1H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHVMLACUBMZTP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)

![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)
![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)

![1-[1-[2-(Benzenesulfinyl)ethyl]azetidin-3-yl]-4-methylpyrazole](/img/structure/B7573097.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)

![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)


![1-[1-[2-(Cyclopropylmethoxy)propanoyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7573139.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)